molecular formula C12H17ClN2O2 B2939581 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1049749-85-0

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2939581
CAS RN: 1049749-85-0
M. Wt: 256.73
InChI Key: QQSNNJBRKJPFCV-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride, also known as BIM-23056, is a chemical compound that belongs to the family of benzimidazole derivatives. This compound has been extensively studied in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has been shown to have potential as a treatment for neuropathic pain and as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor. This receptor is responsible for inhibitory neurotransmission in the brain, and modulation of its activity can lead to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has been shown to increase the activity of the GABAA receptor in animal models, leading to increased inhibitory neurotransmission. This results in anxiolytic, anticonvulsant, and antidepressant effects. Additionally, 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has been shown to have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied in animal models, making it a well-characterized compound. However, 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride. One area of interest is its potential as a treatment for neuropathic pain. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of novel compounds based on the structure of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride that may have improved therapeutic properties.

Synthesis Methods

The synthesis of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride involves the reaction of 2-(methoxymethyl)-1H-benzo[d]imidazole with 2-methoxyethyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride. The yield of the synthesis process is around 70%.

properties

IUPAC Name

1-(2-methoxyethyl)-2-(methoxymethyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-15-8-7-14-11-6-4-3-5-10(11)13-12(14)9-16-2;/h3-6H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSNNJBRKJPFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

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